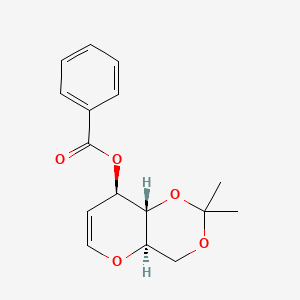

3-O-Benzoyl-4,6-O-isopropylidene-D-glucal

Description

Significance of Glycals as Chiral Synthons in Organic Synthesis and Carbohydrate Chemistry

Glycals, a class of unsaturated carbohydrates with a double bond between the C1 and C2 positions, are highly valued as chiral synthons in the field of organic synthesis. researchgate.netresearchgate.net First discovered by Fischer and Zach in 1913, these cyclic enol ethers serve as versatile building blocks for the creation of complex, biologically significant molecules and natural products. researchgate.netnih.gov Their utility stems from the presence of defined chiral centers, the reactivity of the double bond, and the ability to selectively modify the hydroxyl groups. ntu.edu.sg

The inherent chirality of glycals makes them excellent starting materials for asymmetric synthesis, allowing for the introduction of specific stereochemistry into target molecules. researchgate.net This is particularly crucial in pharmaceutical and biological applications where the three-dimensional structure of a molecule dictates its function. The double bond in the glycal ring is amenable to a wide range of chemical transformations, including epoxidation, dihydroxylation, and various coupling reactions, providing access to a diverse array of functionalized carbohydrate derivatives. researchgate.netnih.gov These derivatives are pivotal in the synthesis of oligosaccharides, glycomimetics, and other carbohydrate-based structures with important roles in glycobiology. researchgate.net

Evolution of D-Glucal Derivatives as Versatile Intermediates

D-glucal, derived from the readily available D-glucose, is one of the most extensively studied and utilized glycals. researchgate.netrroij.com Its derivatives have emerged as powerful and versatile intermediates in synthetic organic chemistry. researchgate.netrsc.org The strategic placement of protecting groups on the hydroxyl functions of D-glucal allows for regioselective reactions at different positions of the sugar ring.

The evolution of D-glucal derivatives has been driven by the need for more sophisticated and efficient synthetic routes to complex carbohydrates and other chiral molecules. Early work focused on simple acylated or benzylated derivatives. For instance, 3,4,6-tri-O-benzyl-D-glucal is a common intermediate used in various glycosylation reactions. researchgate.net Over time, the development of more complex protecting group strategies has expanded the synthetic utility of D-glucal. The introduction of cyclic acetals, such as benzylidene or isopropylidene groups, provides rigidity to the pyranose ring and directs the stereochemical outcome of subsequent reactions.

These derivatives serve as precursors for a multitude of transformations. They can act as glycosyl donors in the formation of glycosidic bonds, a fundamental process in the assembly of oligosaccharides. ntu.edu.sg Furthermore, the double bond can be functionalized to introduce new stereocenters or to serve as a handle for further synthetic manipulations, including palladium-catalyzed cross-coupling reactions to form C-glycosides. nih.govacs.org The ability to convert D-glucal derivatives into a wide range of other monosaccharides and chiral building blocks underscores their importance as versatile intermediates. thieme-connect.com

Specific Role of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal in Advanced Synthetic Methodologies

Within the diverse family of D-glucal derivatives, This compound has carved out a specific and important niche in advanced synthetic methodologies. The strategic placement of the benzoyl group at the C3 position and the isopropylidene group across the C4 and C6 hydroxyls confers unique reactivity and stereochemical control.

The bulky benzoyl group at C3 can influence the facial selectivity of reactions at the double bond, directing incoming reagents to the opposite face of the ring. This is a critical factor in controlling the stereochemistry of products formed from reactions such as epoxidation or dihydroxylation. The 4,6-O-isopropylidene group serves to protect these two hydroxyls while locking the pyranose ring in a more defined conformation. This conformational rigidity further enhances stereocontrol in subsequent transformations.

This particular derivative is a valuable intermediate in the synthesis of modified sugars and complex natural products. Its specific substitution pattern allows for selective deprotection and further functionalization at the C3 position after reactions involving the double bond have been carried out. The interplay of the protecting groups in this compound provides synthetic chemists with a powerful tool for the construction of intricate molecular architectures with high precision.

Structure

3D Structure

Properties

IUPAC Name |

[(4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-16(2)19-10-13-14(21-16)12(8-9-18-13)20-15(17)11-6-4-3-5-7-11/h3-9,12-14H,10H2,1-2H3/t12-,13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADJUQJHMUFUJI-MCIONIFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C=CO2)OC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@@H](C=CO2)OC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3 O Benzoyl 4,6 O Isopropylidene D Glucal

Electrophilic Addition Reactions Across the Glycal Double Bond

The enol ether-like double bond of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal is susceptible to attack by various electrophiles, leading to a range of functionalized carbohydrate derivatives.

Halogenation and Halofunctionalization Reactions (e.g., Fluoro- and Iodo-Derivatization)

The addition of halogens and halonium-ion equivalents to the double bond of glycals is a well-established method for the synthesis of 2-deoxy-2-halosugars. While specific examples for this compound are not extensively documented, the reactivity of analogous systems provides significant insight. For instance, the reaction of 3,4,6-tri-O-benzyl-D-glucal with triflic acid (TfOH) and n-Bu4NI results in the formation of benzyl (B1604629) 4,6-di-O-benzyl-2,3-dideoxy-3-iodo-α-glucopyranoside. This reaction proceeds through a unique reactive intermediate, leading to a regio- and stereoselective iodofunctionalization.

The general mechanism for such reactions involves the initial formation of a cyclic halonium ion intermediate. The subsequent nucleophilic attack, either by the halide ion itself or by another nucleophile present in the reaction mixture (halofunctionalization), dictates the final product. The stereochemical outcome is often governed by the principle of trans-diaxial opening of the intermediate halonium ion.

Table 1: Representative Halofunctionalization of a D-Glucal Derivative

| Starting Material | Reagents | Product | Yield | Ref. |

| 3,4,6-Tri-O-benzyl-D-glucal | TfOH, n-Bu4NI | Benzyl 4,6-di-O-benzyl-2,3-dideoxy-3-iodo-α-glucopyranoside | - |

Chalcogen Additions (e.g., Selenofunctionalization)

The addition of selenium-based electrophiles to the double bond of glycals provides a route to 2-seleno-functionalized carbohydrates, which are valuable intermediates in organic synthesis. A mild and efficient zinc(II)-mediated electrophilic selenocyclization of 3,4-O-isopropylidene-protected hydroxyalkenyl sulfides has been reported to yield 2-deoxy-2-phenylselenenyl-1-thio-glycosides. nih.gov This methodology can be extended to the synthesis of 2-phenylselenenyl glycals through an activation-elimination sequence. nih.gov

The reaction of a glycal with a phenylselenenyl halide, such as phenylselenenyl chloride, in the presence of a nucleophile (e.g., an alcohol) leads to the formation of a 2-deoxy-2-phenylseleno-glycoside. This transformation is highly stereoselective, with the α-anomer being the major product.

Table 2: Representative Selenofunctionalization of a D-Glucal Derivative

| Glycal Derivative | Nucleophile | Product | Yield (α:β) | Ref. |

| 3,4,6-Tri-O-benzyl-D-glucal | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | α-linked 2-deoxy-2-phenylseleno disaccharide | 80:8 | thieme-connect.de |

| 3,4,6-Tri-O-benzyl-D-glucal | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | α-linked 2-deoxy-2-phenylseleno disaccharide | 69:6 | thieme-connect.de |

Cycloaddition Chemistry (e.g., Cyclopropanation)

The double bond of glycals can participate in cycloaddition reactions to form novel bicyclic carbohydrate structures. One of the most common cycloaddition reactions is cyclopropanation. The Simmons-Smith reaction, which involves the use of a zinc-copper couple and diiodomethane, is a widely used method for the stereospecific conversion of alkenes into cyclopropanes. researchgate.net The reaction is known to be directed by nearby hydroxyl groups, leading to the delivery of the methylene (B1212753) group to the same face of the double bond.

While specific data on the cyclopropanation of this compound is scarce, the general principles of the Simmons-Smith reaction on similar substrates are well-established. Another important cycloaddition is the [2+2] cycloaddition with isocyanates to form β-lactam-fused sugar derivatives. For instance, the reaction of tri-O-benzyl-D-glucal with chlorosulfonyl isocyanate proceeds stereospecifically to yield a bicyclic β-lactam. researchgate.netorgsyn.org

Epoxidation and Subsequent Ring-Opening Reactions

The electron-rich double bond of this compound is readily epoxidized by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding 1,2-anhydro-sugars. The stereochemistry of the epoxidation is influenced by the stereochemistry of the adjacent C-3 substituent.

These epoxides are versatile intermediates that can undergo nucleophilic ring-opening reactions to provide a variety of 2-substituted glycosides. The regioselectivity of the ring-opening is dependent on the reaction conditions. Under acidic conditions, the nucleophile generally attacks the anomeric carbon (C-1), while under basic or neutral conditions, attack at C-2 is favored. The reaction of a tert-butyldimethylsilyl-protected glucal epoxide with thiophenol has been shown to produce three distinct adducts, including the α-phenylthioglycoside. rsc.org

Table 3: Representative Epoxidation and Ring-Opening of a Glucal Derivative

| Starting Material | Reagents | Intermediate | Nucleophile | Product | Ref. |

| 3,4,6-Tri-O-tert-butyldimethylsilyl-D-glucal | m-CPBA | 1,2-Anhydro-3,4,6-tri-O-tert-butyldimethylsilyl-α-D-glucopyranose | Thiophenol | 1-S-Phenyl-1-thio-α-D-glucopyranoside derivative | rsc.org |

Nucleophilic Substitution and Rearrangement Reactions

Ferrier Rearrangement and Related Allylic Rearrangements

The Ferrier rearrangement is a powerful tool in carbohydrate chemistry for the synthesis of 2,3-unsaturated glycosides from glycals. wikipedia.orgnih.gov This reaction involves the Lewis acid-catalyzed reaction of a glycal with a nucleophile, typically an alcohol, leading to an allylic rearrangement and the formation of a new glycosidic bond at the anomeric center. wikipedia.orgnih.gov

The reaction of this compound with various alcohols in the presence of a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), is expected to proceed smoothly to afford the corresponding 2,3-unsaturated glycosides. The mechanism involves the formation of a resonance-stabilized allylic oxocarbenium ion intermediate, which is then trapped by the nucleophile. nih.gov The stereoselectivity of the nucleophilic attack is generally high, with the α-anomer being the predominant product due to the anomeric effect. A wide range of Lewis acids have been employed to catalyze this transformation, including InCl3, SnCl4, and ZnCl2. wikipedia.orgiosrjournals.org

Table 4: Examples of Ferrier Rearrangement with Various Nucleophiles

| Glycal | Nucleophile | Lewis Acid | Product | Yield | α:β Ratio | Ref. |

| Tri-O-acetyl-D-glucal | Methanol (B129727) | InCl3 | Methyl 4,6-di-O-acetyl-2,3-dideoxy-α,β-D-erythro-hex-2-enopyranoside | - | 7:1 | wikipedia.org |

| Tri-O-acetyl-D-glucal | Ethanol | ZnCl2 | Ethyl 4,6-di-O-acetyl-2,3-dideoxy-α,β-D-erythro-hex-2-enopyranoside | 65-95% | 89:11 | wikipedia.org |

| Tri-O-acetyl-D-glucal | Isopropanol | BF3·OEt2 | Isopropyl 4,6-di-O-acetyl-2,3-dideoxy-α,β-D-erythro-hex-2-enopyranoside | 95% | - | wikipedia.org |

| Tri-O-acetyl-D-glucal | Benzyl alcohol | BF3·OEt2 | Benzyl 4,6-di-O-acetyl-2,3-dideoxy-α,β-D-erythro-hex-2-enopyranoside | 98% | - | wikipedia.org |

Direct Nucleophilic Additions to the Anomeric Center

While the Ferrier rearrangement involves the displacement of the C-3 substituent, glycals can also undergo reactions where a nucleophile adds directly to the anomeric center (C-1) without the accompanying allylic rearrangement. These reactions typically proceed via activation of the double bond by an electrophile, leading to the formation of 2-deoxyglycosides. nih.gov

The general mechanism involves the addition of an electrophile (E⁺) to the C-2 position of the glycal double bond. This generates an oxocarbenium ion intermediate with the positive charge at C-1. A nucleophile (Nu⁻) then attacks this anomeric center, usually from the face opposite to the newly installed electrophile at C-2, to yield a 2-substituted-2-deoxyglycoside. rsc.orgrsc.org This process is fundamentally different from the Ferrier rearrangement as the C-3 benzoyl group remains intact in the product.

This reactivity allows for the introduction of a wide variety of functionalities at both C-1 and C-2. For instance, haloglycosylation, where an electrophilic halogen source is used, can introduce a halogen at C-2 and a nucleophile (such as an alcohol or another halide) at C-1. The resulting 2-halo-2-deoxyglycoside is a valuable intermediate for further synthetic transformations. nih.gov The enhanced reactivity of the anomeric center, facilitated by π-donation from the ring oxygen, makes it particularly susceptible to nucleophilic attack once the double bond is activated. csbsju.edu

Selective Deprotection and Further Functionalization of Benzoyl and Isopropylidene Groups

The benzoyl and isopropylidene groups in this compound are protecting groups that mask the hydroxyl functionalities at the C-3, C-4, and C-6 positions. The ability to selectively remove these groups is crucial for the subsequent functionalization of the glycal scaffold. This selectivity is achieved by exploiting the different chemical stabilities of the ester (benzoyl) and acetal (B89532) (isopropylidene) linkages.

Deprotection of the Isopropylidene Group: Isopropylidene acetals are stable to basic and nucleophilic reagents but are labile under acidic conditions. numberanalytics.com Therefore, the 4,6-O-isopropylidene group can be selectively removed by treatment with mild aqueous acid (e.g., aqueous acetic acid) or other acidic reagents, leaving the 3-O-benzoyl ester intact. This unmasks the hydroxyl groups at C-4 and C-6, making them available for further reactions such as glycosylation, acylation, or oxidation.

Deprotection of the Benzoyl Group: The 3-O-benzoyl group is an ester, which is stable to the acidic conditions used to remove the isopropylidene group. It is, however, readily cleaved under basic conditions via saponification. Treatment with a base such as sodium methoxide (B1231860) in methanol (Zemplén deacylation) will efficiently remove the benzoyl group, leaving the acid-sensitive isopropylidene group untouched. This liberates the C-3 hydroxyl group for further chemical modification.

This orthogonality allows for a stepwise and controlled functionalization of the D-glucal molecule. For example, one can first remove the isopropylidene group, selectively functionalize the C-6 primary hydroxyl group, and then remove the benzoyl group to modify the C-3 position. This strategic manipulation of protecting groups is a cornerstone of complex carbohydrate synthesis. rsc.orgwiley-vch.de

Table 3: Orthogonal Deprotection Strategies

| Protecting Group | Linkage Type | Reagents for Removal | Stability |

| 4,6-O-Isopropylidene | Acetal | Mild aqueous acid (e.g., AcOH/H₂O, TFA) | Stable to basic and hydrogenolysis conditions. |

| 3-O-Benzoyl | Ester | Base (e.g., NaOMe in MeOH, NaOH) | Stable to mild acidic and hydrogenolysis conditions. |

Stereochemical Control and Selectivity in Reactions Involving 3 O Benzoyl 4,6 O Isopropylidene D Glucal

Influence of Protecting Group Identity and Conformation on Stereochemical Outcomes

The stereochemical outcome of reactions involving glycosyl donors is profoundly influenced by the nature and conformation of the protecting groups. In the case of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal, the rigid 4,6-O-isopropylidene acetal (B89532) plays a crucial role in constraining the conformation of the pyranoid ring. Unlike the analogous 4,6-O-benzylidene acetal, which has been extensively studied, the isopropylidene group also locks the ring in a more defined conformation, which can significantly impact the facial selectivity of approaching reagents. This conformational rigidity can dictate whether the α or β face of the glucal is more accessible, thereby influencing the stereochemistry of the resulting glycosidic bond or addition product.

The benzoyl group at the C-3 position also exerts a significant electronic influence. As an electron-withdrawing group, it can affect the reactivity of the glycal double bond and the stability of any charged intermediates, such as an oxocarbenium ion formed during a glycosylation reaction. For instance, in related systems, it has been observed that an electron-withdrawing benzoyl group can stabilize an anomeric α-triflate, which in turn can favor the formation of β-glycosides.

Strategies for Achieving Anomeric Selectivity in Glycosylation Reactions (α- vs. β-Glycosides)

Achieving high anomeric selectivity in the synthesis of glycosides is a central challenge in carbohydrate chemistry. The outcome of a glycosylation reaction, yielding either an α- or β-glycoside, is dependent on a multitude of factors including the nature of the glycosyl donor, the acceptor, the promoter or catalyst, and the solvent.

For glycosyl donors like this compound, which lack a participating group at the C-2 position, the stereochemical outcome is often governed by a delicate balance between SN1 and SN2 reaction pathways. The formation of α-glycosides is often favored with weak nucleophilic acceptors, proceeding through an SN1-like mechanism involving a β-glycosyl donor intermediate or a contact ion pair.

Solvent choice can also dramatically affect anomeric selectivity. In a study on a related system with a 4,5-O-isopropylidene protecting group, high α-selectivity was observed in dichloromethane (B109758) (DCM), toluene, and ether, while solvents like acetone (B3395972) and ethyl acetate (B1210297) resulted in a nearly 1:1 mixture of anomers. This highlights the critical role of the reaction medium in modulating the stereochemical course of the glycosylation.

The following table summarizes the general influence of various factors on anomeric selectivity in glycosylation reactions involving glucal donors:

| Factor | Favors α-Glycoside | Favors β-Glycoside |

| Reaction Pathway | SN1-like, formation of oxocarbenium ion | SN2-like, direct displacement |

| Acceptor Nucleophilicity | Weak | Strong |

| Solvent | Non-polar, non-participating (e.g., DCM, Toluene) | Polar, participating |

| Promoter/Catalyst | Lewis acidic, favoring ion pair formation | Conditions promoting direct attack |

Regioselectivity in Electrophilic and Nucleophilic Additions

The double bond in this compound is susceptible to both electrophilic and nucleophilic additions, and the regioselectivity of these reactions is a key consideration. In electrophilic additions, the reaction is initiated by the attack of an electrophile on the electron-rich double bond. According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms. In the context of the glucal, this would involve the initial protonation at C-2, leading to the formation of an oxocarbenium ion intermediate with the positive charge at C-1. Subsequent attack by the nucleophile at C-1 would then yield the 2-deoxyglycoside.

The regioselectivity can be influenced by the nature of the electrophile and the reaction conditions. For example, the reaction of a protected glucal with an iodonium (B1229267) source can lead to the formation of a 2-iodo-glycosyl derivative, where the iodine atom adds to C-2 and the nucleophile adds to C-1. The stereochemistry of this addition is also of importance, often resulting in a trans-diaxial addition product.

Exploration of Substrate-Controlled and Catalyst-Controlled Stereodirection

The stereochemical outcome of a reaction can be directed either by the inherent structural and electronic properties of the substrate (substrate control) or by the influence of an external chiral catalyst (catalyst control).

Substrate-controlled reactions rely on the intrinsic bias of the starting material to favor the formation of one stereoisomer over another. In the case of this compound, the rigid conformation imposed by the isopropylidene group and the electronic influence of the benzoyl group can create a strong facial bias, directing incoming reagents to attack from the less sterically hindered face. For example, certain glycosylations using borane (B79455) catalysts like B(C₆F₅)₃ have been shown to proceed under substrate control to stereoselectively synthesize α-deoxyglycosides.

Catalyst-controlled reactions, on the other hand, utilize a chiral catalyst to override the inherent selectivity of the substrate, allowing for the formation of stereoisomers that would otherwise be disfavored. This approach is particularly powerful as it can potentially provide access to all possible stereoisomers of a product from a single starting material by simply choosing the appropriate catalyst. While specific examples detailing catalyst-controlled reactions with this compound are not abundant in the literature, the principle has been demonstrated in various other carbohydrate systems, such as in diastereodivergent catalysis where different catalysts can lead to the formation of different diastereomers.

The table below illustrates the conceptual difference between these two modes of control:

| Control Element | Description | Expected Outcome with this compound |

| Substrate Control | The stereochemistry of the product is determined by the inherent steric and electronic properties of the glucal derivative. | Formation of the thermodynamically or kinetically favored stereoisomer based on the glucal's conformation. |

| Catalyst Control | A chiral catalyst creates a lower energy transition state for the formation of a specific stereoisomer, overriding the substrate's natural preference. | Potential to form either the α- or β-product with high selectivity, depending on the choice of the chiral catalyst. |

Mechanistic Investigations of Transformations Involving 3 O Benzoyl 4,6 O Isopropylidene D Glucal

Elucidation of Reaction Pathways and Identification of Key Intermediates (e.g., Oxocarbenium Ions)

Transformations involving 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal, particularly glycosylation reactions, are understood to proceed along a mechanistic continuum between fully dissociative (SN1-like) and associative (SN2-like) pathways. wiley-vch.de The specific pathway is influenced by the reactivity of the reaction partners, the solvent, and the activation method. Central to the SN1 end of this spectrum is the formation of a key intermediate: the glycosyl oxocarbenium ion. acs.orgnih.gov

Activation of the glucal donor leads to the generation of this highly reactive, positively charged species. nih.gov The structure and conformation of the oxocarbenium ion are critical in determining the stereochemical outcome of the reaction. nih.gov Theoretical calculations predict that for D-glucopyranosyl systems, the oxocarbenium ion preferentially adopts a 4H3 half-chair conformation. acs.org In this conformation, nucleophilic attack can occur from either the α- or β-face, and the facial selectivity is governed by steric hindrance and electronic effects imposed by the existing substituents. wiley-vch.de

Role of Lewis Acid Catalysis and Cooperative Catalytic Systems

Lewis acids play a pivotal role in activating the D-glucal substrate for nucleophilic attack. They function by coordinating to an oxygen atom, typically the ring oxygen or the oxygen of the C-3 benzoyl group, which enhances the leaving group ability at the anomeric position (in related glycosyl donors) or facilitates addition across the double bond in the glucal. Common Lewis acids like boron trifluoride etherate (BF3·OEt2) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are used to promote these transformations. wiley-vch.de

In recent years, cooperative catalysis has emerged as a powerful strategy to enhance reaction rates and stereoselectivity. nih.govresearchgate.net These systems involve the simultaneous activation of both the glycosyl donor and the acceptor, or a combination of catalysts that work in synergy. For example, a cooperative system comprising a silver salt and an acid has been shown to dramatically improve the efficiency of glycosylations with glycosyl halides. researchgate.net Similarly, organocatalytic systems, such as those using thiourea (B124793) derivatives, can mediate cooperative glycosylation through hydrogen bonding, enforcing an SN2-type pathway even at room temperature to yield specific stereoisomers. nih.govresearchgate.net

Table 1: Examples of Catalytic Systems in Glycosylation This table is generated based on data from related glycosylation reactions to illustrate the principles discussed.

| Catalytic System | Type | Mechanism of Action | Typical Outcome | Reference |

|---|---|---|---|---|

| TMSOTf | Lewis Acid | Activates donor, promotes oxocarbenium ion formation. | Varies with substrate; SN1 characteristics. | wiley-vch.de |

| Silver Salt + Acid | Cooperative | Dual activation of glycosyl halide donors. | Increased reaction rates and yields. | researchgate.net |

| Thiourea + Acid | Cooperative Organocatalysis | Activates donor and acceptor via H-bonding. | Enforces SN2-like pathway, high β-selectivity. | nih.govresearchgate.net |

| Phenanthrolinium Salt | Cooperative Organocatalysis | Activates glycosyl trichloroacetimidate (B1259523) donors. | Good yields and high β-selectivity. | nih.gov |

Theoretical and Computational Chemistry Approaches to Understand Stereoselectivity and Reactivity (e.g., DFT Studies)

To gain deeper insight into the complex factors governing the reactivity and stereoselectivity of transformations involving this compound, theoretical and computational methods are increasingly employed. Density Functional Theory (DFT) has proven to be a particularly valuable tool for studying reaction mechanisms, transition states, and the conformational preferences of key intermediates like oxocarbenium ions. nih.govmdpi.com

Computational studies allow for the mapping of conformational energy landscapes of glycosyl oxocarbenium ions. researchgate.net These maps reveal the relative energies of different conformers (e.g., half-chair, boat, skew) and the energy barriers for their interconversion. nih.gov By identifying the lowest-energy conformers, researchers can predict the most likely shape of the intermediate that is attacked by the nucleophile. This information is crucial for rationalizing and predicting the stereochemical outcome of SN1-type reactions. researchgate.net

Furthermore, DFT calculations are used to investigate the structure and stability of transition states for both SN1 and SN2 pathways. By comparing the activation energies of competing pathways, it is possible to predict which mechanism is favored under specific reaction conditions. These theoretical models can also elucidate the role of protecting groups and catalysts. For example, computational methods have been combined with gas-phase infrared spectroscopy to confirm that C-2 benzoyl groups engage in neighboring group participation, forming a stable dioxolenium ion intermediate, which dictates the stereoselectivity. nih.govresearchgate.net This combined experimental and theoretical approach provides a powerful platform for understanding the intricate details of glycosylation reactions.

Analysis of Stereodirecting Effects and Neighboring Group Participation

The stereochemical outcome of reactions with this compound is heavily influenced by the stereodirecting effects of its constituent protecting groups.

The 4,6-O-isopropylidene acetal (B89532) serves a crucial role by locking the pyranoid ring into a more rigid conformation. This conformational constraint reduces the number of accessible low-energy conformations and transition states, which can lead to higher stereoselectivity. By preventing the ring from flexing freely, the isopropylidene group helps to present a more defined three-dimensional structure to the incoming nucleophile, making one face of the molecule sterically more accessible than the other. The formation of such acetals is known to occur under kinetic control, favoring attack at primary hydroxyl groups. colab.ws

The 3-O-benzoyl group can exert a powerful stereodirecting influence through neighboring group participation (NGP). nih.gov Although NGP is most commonly discussed for groups at the C-2 position, acyl groups at C-3 can also participate, albeit through more complex or long-range interactions. In the context of an oxocarbenium ion intermediate, the carbonyl oxygen of the benzoyl ester at C-3 can interact with the electron-deficient anomeric carbon. This interaction can shield one face of the pyranose ring, directing the incoming nucleophile to the opposite face. beilstein-journals.org Studies on glucose derivatives have shown that C-2 benzoyl groups are highly effective at NGP, forming a resonance-stabilized dioxolenium ion that effectively blocks the α-face and leads to the formation of 1,2-trans-glycosides. nih.gov While the participation of a C-3 benzoyl group is geometrically less favorable for forming a fused ring intermediate, its electronic influence and steric bulk still play a significant role in modulating the reactivity and facial selectivity of the intermediate. nih.gov

Table 2: Summary of Stereodirecting Influences

| Group | Position | Effect | Mechanism |

|---|---|---|---|

| 4,6-O-Isopropylidene | C-4, C-6 | Conformational Rigidity | Locks the pyranose ring, creating a defined steric environment and favoring specific reaction pathways. |

| 3-O-Benzoyl | C-3 | Neighboring Group Participation / Steric Hindrance | The carbonyl oxygen can interact with the anomeric center, shielding one face of the ring. Its bulk also provides steric hindrance. |

Compound Index

Advanced Applications in Complex Carbohydrate and Natural Product Synthesis

3-O-Benzoyl-4,6-O-isopropylidene-D-glucal as a Chiral Building Block in Multistep Syntheses

This compound is a valuable chiral building block derived from D-glucose, a readily available and inexpensive starting material from the chiral pool. rroij.com The inherent stereochemistry of the glucal core provides a rigid and predictable three-dimensional framework for asymmetric synthesis. The protecting groups serve critical functions: the 4,6-O-isopropylidene group locks the pyranoid ring in a more rigid conformation, which can enhance stereocontrol in subsequent reactions, while the 3-O-benzoyl group can be selectively removed under basic conditions, allowing for orthogonal functionalization. nih.gov

The defined stereocenters at C-3, C-4, and C-5 are carried through synthetic sequences, enabling the construction of complex targets with high stereopurity. This compound serves as a precursor to a wide array of other chiral synthons used in the assembly of polyketide-derived natural products and other complex molecules. rsc.orgrsc.org

| Structural Feature | Synthetic Utility |

|---|---|

| D-Glucal Core | Provides a scaffold with multiple, defined stereocenters (C3, C4, C5). |

| C1=C2 Double Bond | Serves as a key functional handle for various transformations (e.g., glycosylation, ring expansion). |

| 4,6-O-Isopropylidene Acetal (B89532) | Offers robust protection for the C4 and C6 hydroxyls; imparts conformational rigidity. Stable to a wide range of reaction conditions but removable under acidic conditions. |

| 3-O-Benzoyl Ester | Provides protection for the C3 hydroxyl; can influence the stereochemical outcome of reactions at the double bond; removable under basic conditions (saponification), offering orthogonal deprotection. |

Utility in Oligosaccharide Synthesis and Glycoconjugate Formation

Protected glycals are cornerstone intermediates in modern glycosylation chemistry. diva-portal.org The enol ether functionality of this compound allows for its use as a glycosyl donor in reactions that form critical glycosidic linkages, the cornerstone of oligosaccharides and glycoconjugates. nih.gov The strategic placement of the isopropylidene and benzoyl protecting groups allows for the selective unmasking of hydroxyl groups, a crucial requirement for the stepwise assembly of complex oligosaccharides where specific connectivity is paramount. dtu.dk

The double bond in this compound is the key to its utility in synthesizing two important classes of glycosides.

2-Deoxyglycosides: These structures, which lack a hydroxyl group at the C-2 position, are components of many bioactive natural products. nih.gov Their synthesis from glycals typically involves an initial electrophilic addition across the C1=C2 double bond. For instance, reaction with an electrophile (e.g., I⁺) and an alcohol (ROH) can lead to the formation of a 2-iodo-glycoside, which can then be reductively dehalogenated to yield the 2-deoxyglycoside. mdpi.com The stereochemical outcome of the initial addition is influenced by the nature of the substituent at C-3; the benzoyl group can provide steric hindrance or electronic effects that direct the incoming electrophile and alcohol.

2,3-Unsaturated Glycosides: These compounds are valuable synthetic intermediates and are also found in nature. They are most commonly synthesized from glycals via the Ferrier rearrangement. researchgate.net This reaction involves the Lewis acid-catalyzed reaction of the glycal with a nucleophile (an alcohol), which results in an allylic rearrangement to form the 2,3-unsaturated glycoside. The reaction proceeds through an oxocarbenium ion intermediate, and the α-anomer is typically the major product. researchgate.net

| Target Compound Class | Key Reaction | General Conditions | Product Type |

|---|---|---|---|

| 2-Deoxyglycosides | Electrophilic Addition / Reduction | 1. Electrophile (e.g., I-N-succinimide), ROH 2. Radical reduction (e.g., Bu₃SnH) | 2-Deoxy-O-glycoside |

| 2,3-Unsaturated Glycosides | Ferrier Rearrangement | Lewis Acid (e.g., BF₃·OEt₂), ROH | 2,3-Unsaturated-O-glycoside |

Glycoconjugates are biologically crucial molecules where carbohydrates are covalently linked to proteins or lipids. The synthesis of structurally defined glycoconjugates is essential for studying their biological functions. diva-portal.org this compound can be elaborated into more complex glycosyl donors or acceptors. After its incorporation into a larger molecule, the protecting groups can be selectively removed. For example, the benzoyl group can be cleaved under mild basic conditions to reveal the C-3 hydroxyl for further glycosylation, while the isopropylidene group can be removed with mild acid to allow modification at C-4 and C-6. This orthogonal stability is key to building the diverse glycoforms found in nature. nih.gov

Contribution to the Total Synthesis of Bioactive Natural Products and Analogues

The ultimate goal of developing chiral building blocks like this compound is their application in the total synthesis of complex natural products. iupac.org Many biologically active molecules, including antibiotics, anticancer agents, and antivirals, contain highly oxygenated and stereochemically rich domains that can be traced back to a carbohydrate precursor. rroij.com

Polyoxygenated seven-membered rings (oxepanes and thiepanes) are structural motifs found in a number of marine natural products with potent biological activity. rsc.org A powerful strategy for synthesizing these rings involves the ring expansion of pyranose precursors. One of the most widely explored methods begins with the cyclopropanation of the double bond of a glycal. rsc.org The resulting bicyclic cyclopropane (B1198618) can be induced to undergo a stereocontrolled ring-opening and expansion sequence, often promoted by Lewis acids, to generate the seven-membered oxepane (B1206615) ring system. The use of this compound in such a sequence would produce a highly functionalized oxepane, with the original stereocenters and protecting groups intact for further elaboration.

While most natural carbohydrates are linked via an oxygen atom (O-glycosides), this glycosidic bond can be susceptible to chemical and enzymatic hydrolysis. C-glycosyl compounds, where the anomeric oxygen is replaced by a methylene (B1212753) group (CH₂), are metabolically stable analogues that are of great interest as therapeutic agents. nih.gov Glycals are excellent precursors for C-glycosides. researchgate.net The double bond of this compound can react with various carbon nucleophiles under Lewis acid catalysis in an analogous fashion to the Ferrier reaction, leading to the formation of 2,3-unsaturated C-glycosides. researchgate.net These can then be hydrogenated to provide the saturated C-glycoside. This approach allows for the stable attachment of carbohydrate moieties to other molecules, creating robust glycomimetics for biological investigation. nih.govnih.gov

Emerging Trends and Future Directions in 3 O Benzoyl 4,6 O Isopropylidene D Glucal Research

Development of Novel and More Efficient Catalytic Systems

The functionalization of glycals such as 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal is a cornerstone of modern carbohydrate synthesis. A significant trend in this area is the move away from stoichiometric promoters towards more efficient and selective catalytic systems. This shift is driven by the need for higher yields, better stereocontrol, and more sustainable chemical processes.

Recent advancements have seen the rise of transition metal catalysis for the activation of glycal donors. acs.orgnih.gov Catalysts based on metals like palladium and rhenium have demonstrated remarkable efficacy in promoting glycosylation reactions with high stereoselectivity, even for challenging substrates like 2-deoxy sugars. nih.gov For instance, rhenium(V)-oxo-complexes have been successfully employed for the glycosylation of various carbohydrate nucleophiles with glycal donors, affording α-2-deoxy-oligosaccharides with excellent selectivity. nih.gov

Alongside transition metals, organocatalysis has emerged as a powerful tool in glycal chemistry. nih.gov Chiral phosphoric acids, often used in conjunction with other catalysts like thiourea (B124793), have been shown to facilitate the stereoselective formation of 2-deoxyglycosides from glycals. nih.gov These catalysts operate through hydrogen bonding interactions, offering a metal-free alternative for precise stereochemical control. The development of such systems is crucial for the synthesis of complex molecules where avoiding metal contamination is paramount.

The table below summarizes some of the novel catalytic systems applicable to the functionalization of protected glycals.

| Catalyst Type | Example Catalyst System | Application in Glycal Chemistry | Key Advantages |

| Transition Metal | Rhenium(V)-oxo-complexes | Stereoselective O-glycosylation | High α-selectivity for 2-deoxy sugars |

| Transition Metal | Palladium complexes | β-O-Aryl glycoside formation | Effective for less nucleophilic acceptors |

| Organocatalyst | Chiral Phosphoric Acid / Thiourea | Stereoselective synthesis of 2-deoxyglycosides | Metal-free, high stereocontrol |

These catalytic advancements are paving the way for more intricate molecular architectures derived from this compound, enabling the synthesis of novel bioactive compounds and materials.

Green Chemistry Principles in Glucal Synthesis and Functionalization

The principles of green chemistry are increasingly influencing the design of synthetic routes in carbohydrate chemistry, aiming to reduce environmental impact and improve safety. uniroma1.it For a versatile intermediate like this compound, these principles are being applied to both its synthesis and subsequent reactions.

A key focus is the development of protecting-group-free synthesis where possible. While the protecting groups on the target molecule are essential for its selective reactivity, broader trends in carbohydrate chemistry are exploring enzymatic and chemo-selective methods to minimize the number of protection and deprotection steps, which generate significant waste. An example of this is the development of protecting-group-free S-glycosylation reactions that proceed in water, offering a more sustainable alternative to traditional methods. rsc.org

The use of greener reagents and solvents is another important aspect. For instance, an improved method for synthesizing 2-OH thioaryl glycosides from glycals utilizes oxone for the initial epoxidation, followed by reaction with NaBH4 and aryl disulfides, thus avoiding the use of foul-smelling and toxic thiol reagents. mdpi.com The replacement of hazardous solvents with more benign alternatives is also a continuous effort in the field.

The table below outlines the application of some green chemistry principles in the context of glycal chemistry.

| Green Chemistry Principle | Application in Glycal Chemistry | Example |

| Atom Economy | Minimizing protecting group manipulations | Protecting-group-free glycosylations |

| Safer Solvents & Auxiliaries | Use of water as a solvent | Aqueous S-glycosylation reactions |

| Use of Renewable Feedstocks | Synthesis from biomass | Not directly applicable to the named compound's current synthesis, but a broader goal |

| Catalysis | Replacing stoichiometric reagents | Use of catalytic amounts of transition metals or organocatalysts |

The adoption of these principles is not only environmentally responsible but also often leads to more efficient and cost-effective synthetic processes.

Integration with Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic methods, is a rapidly growing field in carbohydrate chemistry. This approach leverages the high selectivity and mild reaction conditions of enzymes with the versatility of chemical synthesis. For a chiral building block like this compound, chemoenzymatic strategies offer powerful pathways to complex glycoconjugates.

Enzymes such as glycosyltransferases and glycosidases can be used to form glycosidic bonds with high regio- and stereoselectivity, often without the need for complex protecting group strategies. mdpi.com While direct enzymatic reactions on this compound are not widely reported, the trend is to use such protected glycals to chemically synthesize a core structure, which is then further elaborated using enzymatic glycosylation. For example, a chemically synthesized aglycone can be glycosylated using a specific glycosyltransferase to install a sugar moiety with perfect stereocontrol.

Exploration of Flow Chemistry and Automated Synthetic Platforms

The synthesis of complex oligosaccharides has traditionally been a labor-intensive and time-consuming process. The emergence of flow chemistry and automated synthesis platforms is set to revolutionize this field. thieme-connect.debeilstein-journals.org These technologies offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and better reproducibility. thieme-connect.de

While the specific automated synthesis of this compound is not yet a focus of published research, the platforms being developed are designed to utilize a variety of monosaccharide building blocks, including protected glycals. researchgate.net Automated glycan assembly, for instance, relies on the sequential coupling of such building blocks on a solid support or in a continuous flow reactor. mpg.denih.govglyco-world.com This approach significantly accelerates the synthesis of complex oligosaccharides and makes them more accessible to the broader scientific community. nih.gov

The advantages of flow chemistry are particularly relevant for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. The modular nature of flow systems also allows for the integration of multiple reaction steps, purification, and analysis in a continuous process, further enhancing efficiency. scispace.com As these automated platforms become more sophisticated, it is anticipated that building blocks like this compound will be key components in the automated synthesis of a wide range of custom glycans for various applications in biology and medicine. chemrxiv.orgmit.edu

Q & A

Q. What are the optimized synthetic routes for 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal, and how do purification methods affect yield?

The synthesis typically involves selective protection/deprotection steps. For example, 4,6-O-isopropylidene-D-glucal derivatives can be benzoylated at the C3 position using benzoyl chloride in anhydrous DMF with catalytic bases like pyridine. Purification via silica gel chromatography (eluent: hexane/ethyl acetate gradients) is critical to isolate the product from byproducts such as over-acylated species . reports a 72% yield using column chromatography after glycosylation, emphasizing the importance of solvent selection (e.g., CHCl for silylation reactions) and inert atmospheres (Ar) to prevent hydrolysis .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

1H and 13C NMR are essential for confirming regioselectivity. For instance, the C3 benzoyl group in this compound is confirmed by downfield shifts (~δ 7.4–8.1 ppm for aromatic protons) and coupling patterns in the anomeric region (δ 4.5–5.5 ppm). DEPT-135 and 2D experiments (HSQC, HMBC) help assign quaternary carbons, such as the isopropylidene group (δ 98–110 ppm) .

Advanced Research Questions

Q. What strategies improve regioselectivity during acylation of 4,6-O-isopropylidene-D-glucal derivatives?

Regioselective acylation at C3 can be achieved by exploiting steric hindrance from the 4,6-O-isopropylidene group. Direct acylation with benzoyl chloride in the presence of DMAP (4-dimethylaminopyridine) enhances reactivity at the less hindered C3 position. highlights similar regioselectivity in mannopyranoside derivatives, where bulky protecting groups (e.g., benzylidene) direct acylation to specific hydroxyls .

Q. How do silyl protecting groups (e.g., TBDMS) influence subsequent glycosylation reactions?

Silyl groups (e.g., tert-butyldimethylsilyl, TBDMS) at C3 or C2 positions modulate reactivity by sterically blocking undesired glycosylation sites. For example, describes TBDMS protection at C3 in glucopyranosides, enabling selective coupling at C1 for disaccharide synthesis. However, deprotection with HF·pyridine requires careful control to avoid side reactions .

Q. What mechanistic insights explain the compound’s role in catalytic hydroamidation?

In -O-isopropylidene-D-glucal derivatives participate in proton-coupled electron transfer (PCET) reactions, enabling olefin hydroamidation. The glucal’s electron-rich double bond facilitates radical formation, while the benzoyl group stabilizes intermediates. Kinetic studies (e.g., Eyring plots) and DFT calculations can further elucidate transition states .

Q. How can conflicting data on reaction yields be resolved when using different catalysts or solvents?

Contradictions in yields (e.g., 72% in vs. lower yields in other methods) often stem from solvent polarity or catalyst loading. For example, DMF may enhance solubility but promote side reactions, whereas THF offers milder conditions. Systematic screening (DoE, Design of Experiments) and in-situ monitoring (TLC, HPLC) are recommended to optimize conditions .

Methodological Challenges

Q. What advanced techniques validate the stereochemical purity of synthesized derivatives?

High-resolution mass spectrometry (HRMS) and optical rotation measurements ([α]D) are critical. reports HRMS data (e.g., [M+H3O]+ m/z 796.3976) to confirm molecular formulas, while polarimetry distinguishes enantiomers (e.g., [α]20D = +79° for specific diastereomers) .

Q. How is this compound utilized in oligosaccharide synthesis?

The compound serves as a glycosyl donor or acceptor. For example, describes its use in trisaccharide synthesis via iterative deprotection and coupling. Epoxidation of the glucal’s double bond (e.g., with mCPBA) enables ring-opening reactions to form glycosidic linkages .

Data Interpretation Tables

| Parameter | Example Data | Source |

|---|---|---|

| HRMS (ESI) | [M+H3O]+: 796.3976 (calc. 796.3973) | |

| 1H NMR (C3-Bz) | δ 8.0–7.4 ppm (aromatic), δ 5.2 (anomeric) | |

| Optical Rotation ([α]20D) | +79° (c = 1.0, CHCl3) | |

| Column Chromatography Eluent | Hexane/EtOAc (3:1 → 1:1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.